(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone
Description
Properties
IUPAC Name |
[4-(4-fluorophenyl)phenyl]-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c21-17-7-5-15(6-8-17)14-1-3-16(4-2-14)19(25)24-11-9-18(10-12-24)26-20-23-22-13-27-20/h1-8,13,18H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYWCEIYUZENGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiadiazole-containing compounds, like the one , can interact strongly with biological targets due to the mesoionic character of the thiadiazole ring. These compounds have been studied for their broad spectrum of biological activities.
Mode of Action
Thiadiazole derivatives are known to cross cellular membranes due to their mesoionic nature. This allows them to interact strongly with biological targets, leading to a variety of biological activities.
Biochemical Pathways
Thiadiazole derivatives have been associated with a wide range of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities. This suggests that these compounds may affect multiple biochemical pathways.
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are known to be able to cross cellular membranes. Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom. These properties could potentially impact the bioavailability of the compound.
Result of Action
Numerous thiadiazole derivatives have been shown to display anticancer activities in various in vitro and in vivo models. This suggests that the compound could potentially have similar effects.
Biological Activity
The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone represents a novel class of heterocyclic compounds with significant biological activity. This article provides a comprehensive overview of its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects.
Structural Overview
The compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities. The piperidine moiety contributes to the overall pharmacological profile of the compound, enhancing its interaction with biological targets.
Anticancer Activity
Recent studies indicate that thiadiazole derivatives exhibit promising anticancer properties. For instance:
- In vitro studies have shown that certain derivatives of thiadiazole can inhibit cancer cell proliferation. One study reported an IC50 value of 7.4 µM against the Bcr-Abl-positive K562 cell line, indicating selective activity against myelogenous leukemia cells .
- Structure-activity relationship (SAR) studies suggest that modifications on the thiadiazole and piperidine rings can significantly enhance anticancer activity. For example, compounds with specific substituents demonstrated IC50 values ranging from 0.15 µM to 3.4 µM against various cancer cell lines including HL60 and CHO .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | K562 (Leukemia) | 7.4 |
| Compound B | HL60 (Leukemia) | 0.12 |
| Compound C | L1210 (Lymphoma) | 0.20 |
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has been extensively studied:
- Compounds have shown comparable activity to standard antibiotics against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than those of ciprofloxacin and griseofulvin .
- A specific derivative demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values as low as 32.6 µg/mL , outperforming traditional antibiotics like ampicillin .
Table 2: Antimicrobial Efficacy of Thiadiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | S. aureus | 25 |
| Compound E | E. coli | 32.6 |
Anti-inflammatory Activity
Thiadiazole derivatives also exhibit anti-inflammatory properties:
- In vivo studies have suggested that these compounds can reduce inflammation markers in various models, indicating potential therapeutic applications in inflammatory diseases .
Case Studies
A notable case study involved the evaluation of a specific thiadiazole derivative in a mouse model bearing xenograft tumors:
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural motifs with the target molecule, such as thiadiazole rings, fluorinated aromatic systems, or piperidine/piperazine scaffolds:
Substituent Effects on Bioactivity
- Thiadiazole vs.
- Fluorinated Aromatic Systems: The 4'-fluoro-biphenyl group in the target compound enhances lipophilicity and metabolic stability relative to non-fluorinated analogs (e.g., nitrophenyl derivatives in and ). Fluorine’s electron-withdrawing effects may also improve target affinity .
- Nitro Group Impact : Nitro-substituted compounds (e.g., ) often show increased antibacterial or antiparasitic activity, though this can vary with positioning. For example, nitroimidazole derivatives may lose antimycobacterial activity compared to nitrofuryl analogs .
Computational Similarity Assessment
Using molecular fingerprinting (e.g., MACCS or Morgan fingerprints) and Tanimoto/Dice similarity metrics , the target compound shows moderate similarity (~0.4–0.6 Tanimoto coefficient) to:
- Compound: Shared thiadiazole and fluorophenyl motifs but divergent core scaffolds (piperidine vs. thiazolidinone).
- Compound : Similar fluorobenzoyl and piperazine/piperidine frameworks but differing substituents (nitrobenzyl vs. biphenyl).
Ligand-based virtual screening (VS) strategies, as applied to kinase inhibitors like gefitinib , suggest that the target compound could prioritize exploration in kinase or protease inhibition assays due to its heterocyclic diversity.
Research Findings and Limitations
- Activity Cliffs: Structural minor changes (e.g., nitro vs. methyl substitution) may lead to drastic activity differences, as seen in nitrothiophen-containing antituberculosis agents .
- Synthetic Feasibility : The target compound’s biphenyl-thiadiazole-piperidine architecture may pose synthetic challenges compared to simpler analogs like ’s piperazine derivative .
- Data Gaps: Limited explicit bioactivity data for the target compound necessitate further in vitro/in vivo validation, particularly against targets implicated by its structural neighbors (e.g., kinases, microbial enzymes).
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone?
- Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Friedel-Crafts acylation to construct the biphenyl-methanone core, using AlCl₃ as a Lewis acid catalyst (similar to methods for [1,1'-biphenyl]-2-yl(phenyl)methanone derivatives) .
- Step 2 : Introduction of the piperidinyl-thiadiazole moiety via nucleophilic substitution or coupling reactions. highlights thiadiazole ring formation using H₂O₂/NaOH under reflux, followed by purification via recrystallization .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via HPLC (>95%).
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Answer : A combination of techniques is essential:
- ¹H/¹³C NMR : Assign signals for the 4'-fluoro-biphenyl (δ ~7.2–7.8 ppm) and piperidinyl protons (δ ~3.0–4.0 ppm). The thiadiazole C=S group may show characteristic deshielding in ¹³C NMR (~165–170 ppm) .
- X-ray Crystallography : Used to resolve stereochemical ambiguities. provides a reference triclinic crystal system (space group P1) with unit cell parameters a = 7.236 Å, b = 9.134 Å, c = 14.464 Å .
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ = 423.12 Da).
Q. How can researchers mitigate hazards during handling and storage?
- Answer : Refer to safety protocols for structurally similar compounds (e.g., piperidinylmethanones):
- Storage : Under inert gas (N₂/Ar) at –20°C to prevent oxidation .
- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis (as per ) .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be systematically addressed?
- Answer : Contradictions often arise from impurities or assay variability. Strategies include:
- Purity Validation : Use orthogonal methods (HPLC, DSC) to exclude byproducts (e.g., unreacted biphenyl intermediates) .
- Assay Standardization : Replicate assays under controlled conditions (e.g., pH 7.4 buffer for in vitro studies, as in ) .
- Structure-Activity Analysis : Compare bioactivity with analogs (e.g., ’s thiazole derivatives) to identify critical pharmacophores .
Q. What computational approaches predict metabolic stability and off-target interactions?
- Answer :
- ADMET Prediction : Tools like SwissADME assess logP (~3.5) and metabolic sites (e.g., thiadiazole S-oxidation). highlights the role of trifluoromethyl groups in enhancing stability .
- Docking Studies : Use crystal structures (e.g., ’s PDB-like data) to model interactions with targets like kinase enzymes .
Q. How can researchers optimize reaction yields for scale-up without compromising purity?
- Answer :
- Catalyst Screening : Test Pd/C or Ni catalysts for coupling steps (see ’s reductive cyclization methods) .
- Flow Chemistry : Implement continuous reactors (as in ) to enhance reproducibility and reduce byproducts .
- Workup Optimization : Use aqueous NaOH washes to remove acidic impurities (validated in ) .
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| ¹H NMR | δ 7.6–7.8 (biphenyl), δ 3.2–3.5 (piperidine) | |
| X-ray | α = 71.67°, β = 87.16°, γ = 75.69° | |
| HRMS | [M+H]⁺ = 423.12 (calculated) |
Table 2 : Hazard Mitigation Strategies
| Risk | Preventive Measure | Source |
|---|---|---|
| Oxidative Degradation | Store under N₂, add BHT (0.1% w/w) as stabilizer | |
| Skin Irritation | Use double-gloving (nitrile + latex) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
